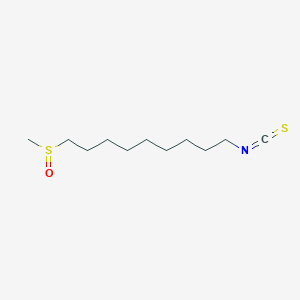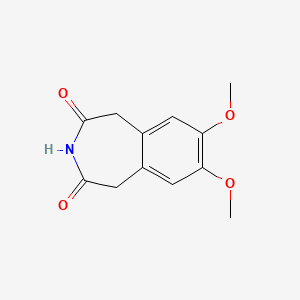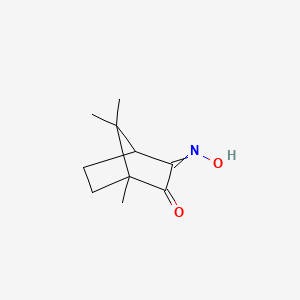![molecular formula C₁₈H₂₅NO₃ B1145026 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-on CAS No. 149183-89-1](/img/new.no-structure.jpg)
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is a benzoquinolizine derivative. This compound is known for its pharmacological properties, particularly as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). It has been studied for its potential therapeutic applications in treating hyperkinetic movement disorders.
Wissenschaftliche Forschungsanwendungen
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various benzoquinolizine derivatives.
Biology: Studied for its effects on monoamine transporters and neurotransmitter regulation.
Medicine: Investigated for its potential in treating hyperkinetic movement disorders, such as Huntington’s disease and tardive dyskinesia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one typically involves the following steps:
Acylation: 3-(3,4-Dimethoxyphenethylamino) propionitrile is acylated with the chloride of various ethyl alkylhydrogenmalonates.
Esterification: The resulting product is esterified to yield the corresponding diester-amides.
Cyclization: The diester-amides are cyclized by refluxing with phosphoryl chloride to form the desired benzoquinolizine compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzoquinolizine derivatives.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in reduced neurotransmitter release. The molecular targets include presynaptic and postsynaptic dopamine receptors, which are affected by the altered monoamine levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabenazine: A well-known VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: A metabolite of tetrabenazine with similar pharmacological properties.
Reserpine: Another VMAT2 inhibitor, though with a different chemical structure and broader pharmacological effects.
Uniqueness
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is unique due to its specific structural features, such as the methoxy and hydroxy groups, which contribute to its distinct pharmacological profile. Its selective inhibition of VMAT2 makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
149183-89-1 |
|---|---|
Molekularformel |
C₁₈H₂₅NO₃ |
Molekulargewicht |
303.4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





